
Technical Synthesis Guide: D-Furaltadone
Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: D-Furaltadone hydrochloride

CAS No.: 3759-92-0

Cat. No.: B1674191 Get Quote

Executive Summary & Strategic Analysis
D-Furaltadone Hydrochloride (chemically 5-(morpholinomethyl)-3-[(5-

nitrofurfurylidene)amino]-2-oxazolidinone hydrochloride) is a nitrofuran antibiotic utilized for its

efficacy against Gram-negative and Gram-positive bacteria. While historically marketed as a

racemate, the stereochemical precision of the D-isomer (dextrorotatory) is critical in modern

pharmacological contexts to maximize binding affinity and minimize off-target toxicity

associated with the L-isomer.

This guide details the Asymmetric Synthesis Pathway, prioritizing the use of chiral starting

materials over classical resolution. This approach ensures high enantiomeric excess (ee),

reduces waste, and aligns with current "Green Chemistry" standards in pharmaceutical

manufacturing.
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Property Specification

CAS No.[1] (Racemic) 3759-92-0

Molecular Formula C₁₃H₁₆N₄O₆·HCl

Molecular Weight 360.75 g/mol

Chirality

D-Isomer (typically correlates to the (S)-absolute

configuration of the oxazolidinone ring derived

from (R)-epichlorohydrin)

Solubility
Soluble in water, DMSO; slightly soluble in

ethanol.

Retrosynthetic Analysis
The synthesis is designed via a convergent strategy, disconnecting the molecule at the imine

bond (Schiff base formation) and the oxazolidinone core.

Strategic Disconnections:

Imine Hydrolysis: Disconnects the 5-nitrofuran moiety from the hydrazino-oxazolidinone

core.

C-N Bond Formation: Disconnects the morpholine side chain from the chiral oxazolidinone

backbone.

Pathway Visualization (DOT)
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Figure 1: Retrosynthetic breakdown of D-Furaltadone HCl showing the convergence of the

nitrofuran and chiral oxazolidinone fragments.[2]

Experimental Protocols
Phase 1: Synthesis of the Chiral Core (AMOZ)
The critical step for "D"-Furaltadone is establishing the stereocenter at C5 of the oxazolidinone

ring. We utilize (R)-Epichlorohydrin to induce the (S)-configuration in the final ring, which

typically corresponds to the bioactive dextrorotatory form in this class of antibiotics (analogous

to Linezolid).

Step 1.1: Preparation of (S)-1-amino-3-morpholinopropan-2-ol
Rationale: Direct reaction of epichlorohydrin with hydrazine can lead to polyalkylation. A

stepwise approach via the morpholine epoxide intermediate ensures regio- and stereocontrol.

Reagents:

(R)-Epichlorohydrin (>99% ee)

Morpholine[1][3][4]
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Hydrazine Hydrate (80%)

Isopropanol (Solvent)

Protocol:

Epoxide Formation: In a reactor, charge Morpholine (1.0 eq) and Isopropanol (5 vol). Cool to

0–5°C.

Slowly add (R)-Epichlorohydrin (1.05 eq) dropwise, maintaining temperature <10°C.

Allow to warm to 20–25°C and stir for 6 hours. Mechanism: Regioselective ring opening and

re-closure to form (S)-3-morpholino-1,2-epoxypropane (Glycidyl Morpholine).

Hydrazinolysis: To the reaction mixture, add Hydrazine Hydrate (3.0 eq) cautiously.

Reflux at 80°C for 4 hours. The excess hydrazine suppresses dimer formation.

Workup: Distill off solvent and excess hydrazine under reduced pressure. The residue

contains the crude chiral hydrazino-alcohol.

Step 1.2: Cyclization to Chiral AMOZ
Rationale: Closing the ring with diethyl carbonate is cleaner than using phosgene equivalents

and avoids hazardous byproducts.

Reagents:

Crude Hydrazino-alcohol (from Step 1.1)

Diethyl Carbonate (1.2 eq)

Sodium Methoxide (0.1 eq, Catalyst)

Methanol[2][5]

Protocol:

Dissolve the crude residue in Methanol (4 vol).
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Add Diethyl Carbonate and Sodium Methoxide.

Reflux for 8–12 hours. Monitor via TLC/HPLC for the disappearance of the linear precursor.

Purification: Cool to 0°C. The product, (S)-3-amino-5-morpholinomethyl-2-oxazolidinone

(AMOZ), may crystallize. If not, evaporate solvent and recrystallize from Ethanol/Ether.

Validation: Check Optical Rotation

. Expect positive rotation for the D-isomer precursor.

Phase 2: Condensation & Salt Formation
This phase couples the chiral side chain with the nitrofuran pharmacophore.

Step 2.1: Synthesis of D-Furaltadone Base
Reagents:

Chiral AMOZ (1.0 eq)

5-Nitro-2-furaldehyde (1.05 eq) (or 5-Nitrofurfurylidene diacetate for milder conditions)

Ethanol (Absolute)

Acetic Acid (Catalytic, 0.05 eq)

Protocol:

Charge Chiral AMOZ and Ethanol (10 vol) into a glass-lined reactor.

Add 5-Nitro-2-furaldehyde and catalytic Acetic Acid.

Heat to reflux (78°C) for 2–4 hours. The solution will darken, and a yellow precipitate (Schiff

base) will begin to form.

Isolation: Cool the mixture slowly to 0–5°C to maximize precipitation.

Filter the yellow solid. Wash with cold Ethanol (2 x 1 vol).
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Drying: Vacuum dry at 40°C.

Step 2.2: Hydrochlorination
Rationale: The hydrochloride salt improves water solubility and bioavailability.

Protocol:

Suspend the D-Furaltadone Base in Ethanol (5 vol).

Add Ethanolic HCl (1.1 eq) dropwise at room temperature.

Stir for 1 hour. The mixture will thicken as the salt forms.

Recrystallization: Heat to dissolve (if necessary add minimal water), then cool to crystallize.

Filter and dry under vacuum/nitrogen.

Process Data & Specifications
Reaction Parameters Summary

Step Reagents Solvent Temp (°C) Time (h)
Typical
Yield

1.1

(R)-

Epichlorohydr

in,

Morpholine

Isopropanol 0 -> 80 10 85-90%

1.2

Hydrazino-

alcohol,

Diethyl

Carbonate

Methanol Reflux 12 75-80%

2.1
AMOZ, 5-

Nitrofurfural
Ethanol Reflux 3 92%

2.2
Furaltadone

Base, HCl
EtOH/H2O 25 1 95%
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Quality Control (QC) Criteria
Appearance: Yellow crystalline powder.[6]

Purity (HPLC): >98.5%.

Enantiomeric Excess (ee): >99% (Determined via Chiral HPLC using Chiralpak IA column).

Identification: FTIR (Nitro group bands at 1350, 1530 cm⁻¹), 1H-NMR.
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Figure 2: Forward synthesis pathway emphasizing the conservation of chirality from the

epichlorohydrin precursor.

Safety & Regulatory Considerations
Nitrofurans: Known mutagens/carcinogens. All handling of 5-nitrofurfural and Furaltadone

must occur in a contained environment (isolator or Class II fume hood).

Hydrazine Hydrate: Highly toxic and unstable. quench excess hydrazine with bleach

(hypochlorite) before disposal.

Epichlorohydrin: Potential carcinogen and skin sensitizer. Use permeation-resistant gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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